Murrayamine D
CAS No.:
Cat. No.: VC1915174
Molecular Formula: C23H25NO2
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H25NO2 |
|---|---|
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | (1R,16R,19S)-13,16-dimethyl-19-prop-1-en-2-yl-15-oxa-4-azapentacyclo[14.3.1.02,14.03,11.05,10]icosa-2(14),3(11),5(10),6,8,12-hexaen-7-ol |
| Standard InChI | InChI=1S/C23H25NO2/c1-12(2)15-7-8-23(4)11-18(15)20-21-17(9-13(3)22(20)26-23)16-6-5-14(25)10-19(16)24-21/h5-6,9-10,15,18,24-25H,1,7-8,11H2,2-4H3/t15-,18-,23-/m1/s1 |
| Standard InChI Key | ZKOSIPSQLPPPOR-OMXJDXKCSA-N |
| Isomeric SMILES | CC1=CC2=C(C3=C1O[C@@]4(CC[C@@H]([C@H]3C4)C(=C)C)C)NC5=C2C=CC(=C5)O |
| Canonical SMILES | CC1=CC2=C(C3=C1OC4(CCC(C3C4)C(=C)C)C)NC5=C2C=CC(=C5)O |
Introduction
Chemical Structure and Properties
Murrayamine D is a complex carbazole alkaloid with distinctive structural characteristics. According to molecular data from PubChem, it possesses a systematic IUPAC name of (1R,16R,19S)-13,16-dimethyl-19-prop-1-en-2-yl-15-oxa-4-azapentacyclo[14.3.1.02,14.03,11.05,10]icosa-2(14),3(11),5(10),6,8,12-hexaen-7-ol . The compound features a carbazole skeleton fused with a pyran ring, creating its characteristic pyranocarbazole framework.
Structural Characteristics
The molecular architecture of Murrayamine D contains several key structural elements:
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A hydroxyl group at the 7-position of the carbazole nucleus
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Multiple methyl substituents strategically positioned within the structure
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A prop-1-en-2-yl (isopropenyl) group contributing to its stereochemical properties
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A complex pentacyclic ring system that defines its three-dimensional configuration
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Specific stereochemistry as indicated by its (1R,16R,19S) configuration
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of Murrayamine D
| Property | Value |
|---|---|
| Molecular Formula | C23H25NO2 |
| Molecular Weight | 347.4 g/mol |
| CAS Registry Number | 172548-90-2 |
| InChI | InChI=1S/C23H25NO2/c1-12(2)15-7-8-23(4)11-18(15)20-21-17(9-13(3)22(20)26-23)16-6-5-14(25)10-19(16)24-21/h5-6,9-10,15,18,24-25H,1,7-8,11H2,2-4H3/t15-,18-,23-/m1/s1 |
| InChIKey | ZKOSIPSQLPPPOR-OMXJDXKCSA-N |
| Creation Date | 2007-02-12 |
| Modification Date | 2025-02-22 |
Natural Occurrence and Source
Botanical Source
Murrayamine D has been definitively isolated from Murraya euchrestifolia, a plant belonging to the Rutaceae family . This plant genus is known for producing an array of bioactive compounds, particularly carbazole alkaloids with diverse structural features and potential pharmacological activities.
Distribution in Murraya Species
Within the Murraya genus, several species have been documented to contain carbazole alkaloids with varying structural motifs. Murrayamine D (compound 15 in the referenced literature) has been specifically identified in the leaves of M. euchrestifolia . This compound is part of a larger family of related alkaloids found across the genus, with varying distribution patterns.
Table 2: Distribution of Murrayamine D and Related Compounds in Murraya Species
Chemical Synthesis
Synthetic Approaches
Multiple synthetic routes to Murrayamine D have been developed, reflecting its importance as a target molecule for synthetic chemists. These approaches demonstrate the evolution of synthetic methodology for accessing complex natural products with specific stereochemical features.
m-Nitro Group Activated Pyran Annulation
Structural Relationship to Other Alkaloids
The Murrayamine Family
Murrayamine D belongs to a larger family of structurally related alkaloids isolated from Murraya species. Based on phytochemical studies, this family includes Murrayamines A through P, each with unique structural features that contribute to the chemical diversity of these plants .
Comparison with Related Compounds
The structural similarities between Murrayamine D and other carbazole alkaloids from Murraya species provide insights into potential biosynthetic pathways and structure-activity relationships. The relationship between these compounds is particularly evident when comparing core structural features and substitution patterns.
Table 4: Structurally Related Compounds to Murrayamine D
| Compound | Molecular Formula | Structural Relationship to Murrayamine D | Source Plant |
|---|---|---|---|
| Murrayamine A | C18H17NO2 | Carbazole alkaloid with pyran ring fusion | M. euchrestifolia, M. koenigii, M. microphylla |
| Mahanine | Not specified in search results | Related carbazole alkaloid synthesized via similar methods | M. euchrestifolia, M. microphylla, M. koenigii |
| 7-Hydroxymurrayazolinine | Not specified in search results | Structurally related; mentioned in synthesis paper | Not specified in search results |
Identification and Characterization
Spectroscopic Identification
Murrayamine D, like other complex natural products, requires sophisticated analytical techniques for definitive identification and structural elucidation. The compound has been characterized using various spectroscopic methods, with its structural data recorded in databases such as PubChem .
Chemical Identifiers
For unambiguous identification of Murrayamine D, several chemical identifiers have been established. These include its CAS registry number (172548-90-2), InChIKey (ZKOSIPSQLPPPOR-OMXJDXKCSA-N), and canonical SMILES notation (CC1=CC2=C(C3=C1O[C@@]4(CCC@@HC(=C)C)C)NC5=C2C=CC(=C5)O) .
Current Research and Future Directions
Research interest in Murrayamine D appears concentrated in the realm of synthetic organic chemistry, with significant advances in developing efficient synthetic routes to this complex natural product . These synthetic achievements provide a foundation for future investigations into its biological activities and potential applications.
Synthetic Methodology Development
The development of highly efficient synthetic routes to Murrayamine D represents a significant contribution to natural product synthesis methodology. These approaches demonstrate the application of modern synthetic techniques to access complex carbazole alkaloids with specific stereochemical features.
Future Research Opportunities
Future research directions for Murrayamine D might include:
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Comprehensive biological activity screening
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Structure-activity relationship studies in comparison with related alkaloids
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Investigation of potential medicinal applications based on traditional uses of the source plants
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Development of semi-synthetic derivatives with enhanced bioactivity or pharmacokinetic properties
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